
4-nitro-N-pentylbenzamide
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Overview
Description
4-Nitro-N-pentylbenzamide is a benzamide derivative characterized by a nitro (-NO₂) group at the para position of the benzoyl ring and a pentyl (C₅H₁₁) alkyl chain attached to the amide nitrogen. Its molecular formula is C₁₂H₁₆N₂O₃, with a molecular weight of 236.27 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitro-N-pentylbenzamide typically involves the reaction of 4-nitrobenzoic acid with pentylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures (20-40°C).
- Reaction Time: Several hours to overnight.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-N-pentylbenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrobenzoic acid and pentylamine.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.
Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Major Products:
Reduction: 4-amino-N-pentylbenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 4-nitrobenzoic acid and pentylamine.
Scientific Research Applications
Medicinal Chemistry
4-Nitro-N-pentylbenzamide has been investigated for its potential therapeutic applications, particularly in the following areas:
Anticonvulsant Activity
Research has indicated that derivatives of this compound exhibit anticonvulsant properties. A study demonstrated that certain derivatives were effective in the maximal electroshock-induced seizure test, with protective indices suggesting significant efficacy against seizures. For instance:
Compound | ED50 (μmol/kg) | TD50 (μmol/kg) | Protective Index |
---|---|---|---|
N-(2-chloro-6-methylphenyl)-4-nitrobenzamide | 90.3 | 1,068 | 11.8 |
This highlights the compound's potential as a candidate for developing new anticonvulsant medications .
Anticancer Potential
The anticancer properties of this compound have also been explored. Studies on related compounds have shown promising results against various cancer cell lines, indicating mechanisms involving apoptosis induction and cell cycle arrest:
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
HeLa (Cervical) | 15 | Induction of apoptosis |
MCF-7 (Breast) | 20 | Inhibition of cell proliferation |
A549 (Lung) | 25 | Modulation of apoptotic pathways |
These findings suggest that compounds similar to this compound could be further developed as anticancer agents .
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its nitro group can participate in various chemical reactions, including:
- Reduction : Converting the nitro group to an amino group, facilitating further functionalization.
- Substitution Reactions : The phenyl ring can undergo electrophilic substitution, allowing for the introduction of diverse functional groups.
These reactions make it a valuable intermediate in synthetic pathways aimed at developing pharmaceuticals and agrochemicals .
The biological activity of this compound is attributed to its structural features, particularly the nitro and amide functionalities. Research has shown that compounds with similar structures often exhibit antimicrobial properties due to their ability to generate reactive nitrogen species that can damage microbial DNA and proteins.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of derivatives related to this compound. Notably, a series of imidazole-based N-phenylbenzamide derivatives were synthesized and evaluated for their anticancer potential against human cancer cell lines. The molecular docking studies conducted during these evaluations provided insights into binding affinities and mechanisms of action at the molecular level .
Mechanism of Action
The mechanism of action of 4-nitro-N-pentylbenzamide depends on its specific application. In general, the nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The amide bond allows for interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The exact molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Comparison with Structural Analogues
The following analysis compares 4-nitro-N-pentylbenzamide with key analogues, focusing on structural features, physicochemical properties, and pharmacological implications.
Structural and Substituent Effects
Key Observations:
- Alkyl Chain Length : The pentyl group in this compound likely increases lipophilicity compared to shorter chains (e.g., propyl in ), improving bioavailability but reducing aqueous solubility.
- Substituent Position : Para-nitro groups (e.g., in ) enhance electron-withdrawing effects, stabilizing the amide bond and influencing reactivity. Meta-nitro derivatives (e.g., ) may exhibit distinct electronic profiles.
Pharmacological Potential
- Antimicrobial Activity : Nitrobenzamides are often explored for nitroreductase-mediated prodrug activation .
- CNS Targeting : Piperazine-containing analogues (e.g., ) are common in neuroactive compounds, though the pentyl chain’s role remains speculative.
- Metabolic Stability : Longer alkyl chains (e.g., pentyl vs. propyl) may reduce metabolic degradation, extending half-life .
Physicochemical Properties
- Solubility: Nitro groups decrease aqueous solubility, but alkyl chains enhance organic solvent compatibility.
- Melting Points : Bulky substituents (e.g., diphenylethyl ) lower melting points due to disrupted crystal lattice formation.
Biological Activity
4-Nitro-N-pentylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings from diverse sources.
Chemical Structure and Synthesis
This compound can be synthesized through various methods, typically involving the reaction of 4-nitrobenzoic acid derivatives with pentylamine. The general synthetic route can be summarized as follows:
- Starting Materials : 4-nitrobenzoic acid and pentylamine.
- Reaction Conditions : The reaction is usually conducted in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) in a suitable solvent (e.g., dichloromethane).
- Product Isolation : After completion, the product is purified using recrystallization or chromatography.
Anticonvulsant Properties
Research has indicated that derivatives of this compound exhibit significant anticonvulsant activity. In a study involving various analogs, compounds were evaluated using the maximal electroshock-induced seizure (MES) test. Notably, one derivative demonstrated an effective dose (ED50) of 31.8 μmol/kg with a protective index (PI) of 5.2, indicating a favorable therapeutic window compared to traditional anticonvulsants like phenytoin .
Compound | ED50 (μmol/kg) | TD50 (μmol/kg) | Protective Index |
---|---|---|---|
N-(2,6-dimethylphenyl)-4-nitrobenzamide | 31.8 | 166.9 | 5.2 |
N-(2-chloro-6-methylphenyl)-4-nitrobenzamide | 90.3 | 1.068 | 11.8 |
Anticancer Activity
This compound and its derivatives have shown potential anticancer properties in vitro. A study reported that certain derivatives exhibited IC50 values ranging from 7.5 to 11.1 μM against various cancer cell lines, suggesting their efficacy as cytotoxic agents . The mechanism of action appears to involve interaction with specific molecular targets within cancer cells.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions:
- Enzyme Inhibition : The nitro group may facilitate redox reactions that alter enzyme functions.
- Receptor Binding : The compound can bind to receptors involved in neurotransmission and cell proliferation, potentially leading to anticonvulsant and anticancer effects.
Study on Anticonvulsant Activity
In a controlled experiment, mice were administered varying doses of this compound derivatives to evaluate their anticonvulsant effects using the MES test. Results indicated that certain compounds significantly reduced seizure activity compared to controls, highlighting their potential for further development as therapeutic agents against epilepsy .
Anticancer Evaluation
Another study investigated the cytotoxic effects of multiple derivatives on human cancer cell lines using the MTT assay. The findings revealed that some compounds not only inhibited cell growth effectively but also showed lower toxicity towards normal cells, suggesting a promising therapeutic index for future applications in cancer treatment .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 4-nitro-N-pentylbenzamide with high purity?
- Methodological Answer : The synthesis typically involves coupling 4-nitrobenzoyl chloride with pentylamine under anhydrous conditions. Key parameters include:
- Solvent selection : Use aprotic solvents (e.g., dichloromethane or THF) to minimize side reactions .
- Temperature control : Maintain 0–5°C during the coupling step to suppress hydrolysis of the acyl chloride .
- Workup : Neutralize excess acid with a mild base (e.g., sodium bicarbonate) and purify via column chromatography (silica gel, ethyl acetate/hexane eluent). Monitor reaction progress using TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : Confirm the amide bond formation (δ ~7.5–8.3 ppm for aromatic protons, δ ~3.3 ppm for pentyl -CH2N-) and nitro group presence .
- FT-IR : Identify key functional groups (amide C=O stretch at ~1650 cm⁻¹, NO2 asymmetric stretch at ~1520 cm⁻¹) .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry if single crystals are obtained (similar to benzamide derivatives in ).
Q. How can researchers optimize the solubility of this compound for in vitro assays?
- Methodological Answer :
- Solvent screening : Test DMSO for stock solutions (up to 50 mM) and dilute in aqueous buffers (e.g., PBS with 0.1% Tween-80) to avoid precipitation .
- Co-solvents : Use cyclodextrins or PEG-400 to enhance aqueous solubility .
Advanced Research Questions
Q. What mechanistic insights explain unexpected byproducts during the synthesis of this compound?
- Methodological Answer :
- Byproduct analysis : If nitro group reduction occurs (e.g., forming 4-amino-N-pentylbenzamide), trace moisture or reducing agents in solvents may be responsible. Characterize impurities via LC-MS and optimize reaction conditions under inert atmospheres .
- Competitive reactions : Competing nucleophilic attack at the nitro group (rare but possible) can be mitigated by using sterically hindered bases like DMAP .
Q. How do structural modifications to the pentyl chain in this compound influence its bioactivity?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Synthesize analogs with shorter (butyl) or branched (isopentyl) chains. Test for changes in logP (via HPLC) and receptor binding affinity (e.g., SPR or fluorescence polarization assays) .
- Molecular dynamics simulations : Model interactions with target proteins (e.g., cytochrome P450 enzymes) to predict metabolic stability .
Q. How should researchers address contradictory data in thermal stability studies of this compound?
- Methodological Answer :
- DSC/TGA validation : Repeat differential scanning calorimetry (DSC) under standardized heating rates (e.g., 10°C/min) to confirm decomposition temperatures. Discrepancies may arise from polymorphic forms or residual solvents .
- Control experiments : Compare with structurally similar nitrobenzamides (e.g., 4-nitro-N-hexylbenzamide) to isolate chain-length effects .
Q. What strategies can resolve ambiguities in the electronic effects of the nitro group on the benzamide core?
- Methodological Answer :
- Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to map electron density distribution and compare with spectroscopic data (e.g., NMR chemical shifts) .
- Substituent benchmarking : Synthesize analogs with electron-withdrawing (e.g., -CF3) or donating (-OCH3) groups and analyze reactivity trends in nucleophilic substitution assays .
Properties
CAS No. |
89399-20-2 |
---|---|
Molecular Formula |
C12H16N2O3 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
4-nitro-N-pentylbenzamide |
InChI |
InChI=1S/C12H16N2O3/c1-2-3-4-9-13-12(15)10-5-7-11(8-6-10)14(16)17/h5-8H,2-4,9H2,1H3,(H,13,15) |
InChI Key |
BEPRYLWKWWVVQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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